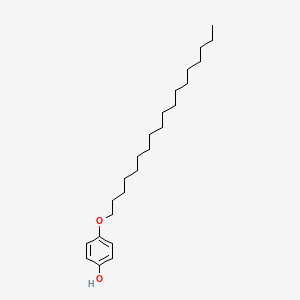

4-(Octadecyloxy)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Octadecyloxy)phenol is a phenolic derivative characterized by a long hydrophobic octadecyl (C18) chain attached to the para position of the phenol ring. Its molecular formula is C₂₄H₄₂O₂, with a molecular weight of 362.59 g/mol. This compound is notable for its amphiphilic properties, enabling applications in drug delivery systems. For instance, it serves as a hydrophobic anchor in hypoxia-sensitive liposomal doxorubicin formulations, where its C18 tail stabilizes the lipid bilayer while the phenolic group participates in azo-scaffold conjugation for targeted release .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Octadecyloxy)phenol typically involves the nucleophilic aromatic substitution reaction. This reaction occurs when a nucleophile replaces a leaving group on an aromatic ring. In this case, the phenol group undergoes substitution with an octadecyloxy group. The reaction conditions often require a strong base and a suitable solvent to facilitate the substitution .

Industrial Production Methods

Industrial production of phenolic compounds, including this compound, often involves the use of advanced catalytic processes and high-pressure reactors. These methods ensure high yield and purity of the final product. The specific details of the industrial production process for this compound are proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

4-(Octadecyloxy)phenol undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones.

Reduction: Quinones can be reduced back to phenols.

Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) and sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinones, while electrophilic substitution can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Chemical Properties and Structure

4-(Octadecyloxy)phenol is characterized by a long alkyl chain (octadecyl) attached to a phenolic group. This structural feature imparts unique properties such as hydrophobicity and thermal stability, making it suitable for multiple applications.

Material Science

Antioxidant Properties

One of the primary applications of this compound is as an antioxidant in polymer formulations. Antioxidants are crucial in preventing oxidative degradation of materials, thereby extending their service life. The compound effectively inhibits free radical formation, which can lead to material degradation in plastics and coatings .

Surfactant Applications

Due to its amphiphilic nature, this compound can function as a surfactant. It enhances the wetting properties of formulations, improving the dispersion of pigments and fillers in paints and coatings . This application is particularly valuable in the formulation of high-performance coatings that require excellent adhesion and durability.

Pharmaceutical Applications

Potential as Antimelanoma Agent

Recent studies have indicated that this compound may possess immunizing properties against melanoma cells. Its structural similarity to other phenolic compounds suggests potential use in immunotherapy for skin cancers like melanoma. The compound's ability to induce immune responses against melanocyte differentiation antigens could be harnessed for therapeutic purposes .

Skin-Bleaching Agent

The compound has also been investigated for its role in skin-bleaching formulations. Similar to other 4-substituted phenols, it may influence melanin synthesis, providing a mechanism for skin depigmentation. This application raises significant interest in dermatological treatments for conditions such as vitiligo .

Environmental Applications

Biodegradability and Ecotoxicology

The environmental impact of this compound has been assessed through ecological risk classification frameworks. While some substituted phenols exhibit high potential for bioaccumulation, studies indicate that this compound does not significantly accumulate in biological organisms . This characteristic makes it a preferable choice in formulations intended to minimize ecological harm.

Use in Wastewater Treatment

Due to its antioxidant properties, this compound can be utilized in wastewater treatment processes to mitigate oxidative stress on aquatic life caused by pollutants. Its effectiveness in scavenging free radicals can contribute to reducing toxicity levels in treated water .

Case Studies

Mechanism of Action

The mechanism of action of 4-(Octadecyloxy)phenol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the long alkyl chain can interact with lipid membranes, altering their properties and influencing cellular processes .

Comparison with Similar Compounds

Alkyl Chain Length and Structural Variations

Shorter Alkyl Chains: 4-tert-Octylphenol (C8) and Nonylphenol (C9)

- Structure: 4-tert-Octylphenol (CAS 140-66-9) has a branched C8 chain, while nonylphenol typically features a branched C9 chain.

- Properties: Shorter alkyl chains reduce hydrophobicity compared to 4-(Octadecyloxy)phenol. Branched chains (e.g., 4-tert-octylphenol) exhibit slower biodegradation than linear chains, leading to environmental persistence . Environmental toxicity data for nonylphenol (LC50 ~1–10 mg/L in fish) are often extrapolated to octylphenol due to structural similarities, though discrepancies exist due to chain length differences .

Longer Ethoxylated Derivatives: 4-Octylphenol Triethoxylate

- Structure: Ethoxylation introduces polyethylene glycol (PEG) units (e.g., C₂₀H₃₄O₄ for triethoxylate) to 4-octylphenol, enhancing hydrophilicity .

- Properties: Ethoxylated derivatives have higher water solubility (e.g., ~100–500 mg/L for triethoxylate) compared to this compound (<1 mg/L). Applications shift from drug delivery to surfactants or emulsifiers in industrial settings .

Cycloalkyl Substituents: 4-(trans-4-Heptylcyclohexyl)-phenol

- Structure : Features a rigid cyclohexyl-heptyl group instead of a flexible C18 chain.

- Properties: Enhanced thermal stability (melting point >150°C) due to rigid structure, suitable for liquid crystal displays . Lower solubility in organic solvents compared to this compound.

Functional Group Modifications

Sulfonyl and Allyloxy Groups: 4-((4-(Allyloxy)phenyl)sulfonyl)phenol

- Structure : Incorporates sulfonyl and allyloxy groups, enabling crosslinking in polymers.

- Properties: Higher reactivity in sulfonation and polymerization reactions compared to this compound. Used in advanced polymers for thermal stability and mechanical strength .

Biphenyl Systems: 4-Phenylphenol

- Structure : A biphenyl core (C₁₂H₁₀O) replaces the alkyl chain.

- Properties: Higher melting point (164–166°C) and lower solubility in nonpolar solvents. Applications in preservatives and dyes rather than surfactants or drug delivery .

Environmental and Toxicological Profiles

| Compound | Biodegradability | Aquatic Toxicity (LC50) | Key Environmental Concerns |

|---|---|---|---|

| This compound | Low (C18 chain) | Not reported | Persistent in sediments |

| 4-tert-Octylphenol | Moderate | 0.1–1 mg/L (fish) | Endocrine disruption |

| 4-Octylphenol Triethoxylate | High | 10–50 mg/L (algae) | Forms toxic metabolites |

| Nonylphenol | Low | 0.01–0.1 mg/L (fish) | Bioaccumulation in aquatic life |

- Key Insight : Longer alkyl chains (e.g., C18) and branching reduce biodegradability, while ethoxylation increases solubility but introduces metabolites with residual toxicity .

Biological Activity

4-(Octadecyloxy)phenol, a phenolic compound, has garnered attention for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This article delves into the biological activity of this compound, supported by various research findings and data tables.

Chemical Structure and Properties

This compound is characterized by a long-chain alkoxy group (octadecyl) attached to a phenolic ring. This structure contributes to its unique properties, influencing its solubility and biological interactions.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant activity. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used to evaluate this property. In studies, the compound demonstrated effective free radical scavenging capabilities, with IC50 values comparable to standard antioxidants such as butylated hydroxyanisole (BHA) .

Table 1: Antioxidant Activity of this compound

Anti-inflammatory Activity

In vivo studies have shown that this compound possesses anti-inflammatory properties. It has been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For instance, in animal models, administration of the compound resulted in a significant reduction in edema and inflammatory markers .

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. It has demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes due to the hydrophobic nature of the octadecyl chain .

Table 2: Antimicrobial Activity of this compound

Case Study 1: Antioxidant Efficacy

In a controlled study, the antioxidant efficacy of this compound was assessed alongside other phenolic compounds. The results indicated that it effectively reduced oxidative stress markers in vitro, suggesting its potential use in nutraceutical applications aimed at oxidative stress-related diseases .

Case Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory mechanism of this compound. It was found to significantly inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory response. This inhibition was associated with a decrease in prostaglandin synthesis, further supporting its therapeutic potential in managing inflammatory conditions .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-(Octadecyloxy)phenol, and how can its purity be validated?

- Methodological Answer : The synthesis of this compound involves coupling a phenol derivative with an octadecyloxy chain via nucleophilic substitution or esterification. For example, in hypoxia-sensitive liposomal systems, the compound is synthesized by conjugating 4,4'-dihydroxyazobenzene with an octadecyloxy tail using azo-linker chemistry. Purity is validated via 1H NMR (e.g., characteristic peaks at 3.5 ppm for PEG and 4.5 ppm for aliphatic chains) and FTIR spectroscopy (e.g., carbonyl peak shifts from 1769 cm⁻¹ to 1760 cm⁻¹ after conjugation). Chromatographic techniques like HPLC or GC (with suitable columns and detectors) are recommended for quantitative analysis .

Q. How can researchers characterize the physicochemical properties of this compound?

- Methodological Answer : Key properties include:

- Melting point : Determined via differential scanning calorimetry (DSC).

- Solubility : Assessed in polar (e.g., water, ethanol) and non-polar solvents (e.g., hexane) using gravimetric or spectrophotometric methods.

- Surface activity : Evaluated through Langmuir-Blodgett trough experiments to measure critical micelle concentration (CMC).

- Stability : Tested under oxidative conditions (e.g., exposure to H₂O₂) or varying pH using UV-Vis spectroscopy to monitor degradation kinetics .

Advanced Research Questions

Q. What mechanisms drive the self-assembly of this compound in lipid bilayers or monolayers?

- Methodological Answer : The long hydrophobic octadecyloxy chain promotes self-assembly via van der Waals interactions, forming stable monolayers on gold or silica surfaces. Researchers can use atomic force microscopy (AFM) or ellipsometry to measure film thickness and homogeneity. For lipid bilayers, fluorescence resonance energy transfer (FRET) or confocal microscopy can track integration efficiency. Comparative studies with shorter-chain analogs (e.g., 4-octylphenol) reveal chain-length-dependent assembly behavior .

Q. How does this compound enhance hypoxia-sensitive drug delivery systems?

- Methodological Answer : In liposomal doxorubicin formulations, the azo-linked this compound acts as a hypoxia-responsive linker. Under low oxygen, azoreductases cleave the azo bond, releasing the drug. Researchers should:

- Validate hypoxia sensitivity via in vitro assays (e.g., incubation with NADPH/azoreductase under anaerobic conditions).

- Quantify drug release using UV-Vis spectroscopy or HPLC .

- Assess cytotoxicity in hypoxic vs. normoxic cancer cell lines (e.g., MCF-7) using MTT assays .

Q. How can conflicting spectroscopic data for this compound derivatives be resolved?

- Methodological Answer : Discrepancies in FTIR or NMR spectra often arise from solvent polarity or conjugation effects. For example, PEGylation shifts carbonyl peaks due to hydrogen bonding. To resolve contradictions:

- Perform solvent-dependent NMR studies (e.g., D₂O vs. CDCl₃).

- Use 2D-COSY NMR to confirm proton-proton correlations.

- Cross-validate with mass spectrometry (MS) to rule out impurities .

Q. What environmental degradation pathways are relevant for this compound, and how are they studied?

- Methodological Answer : The compound’s alkyl chain and phenol group make it susceptible to:

- Photodegradation : Expose to UV light and analyze by LC-MS for quinone byproducts.

- Microbial degradation : Use soil or water microcosms with GC-MS to track metabolite formation (e.g., 4-hydroxybenzoic acid).

- Oxidative degradation : Employ Fenton’s reagent (Fe²⁺/H₂O₂) and monitor via FTIR for carbonyl group formation .

Q. Methodological Considerations Table

Properties

CAS No. |

67399-92-2 |

|---|---|

Molecular Formula |

C24H42O2 |

Molecular Weight |

362.6 g/mol |

IUPAC Name |

4-octadecoxyphenol |

InChI |

InChI=1S/C24H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-26-24-20-18-23(25)19-21-24/h18-21,25H,2-17,22H2,1H3 |

InChI Key |

ZKWFHUYRPNGFQC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.